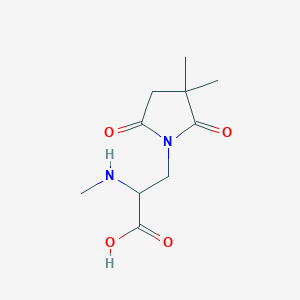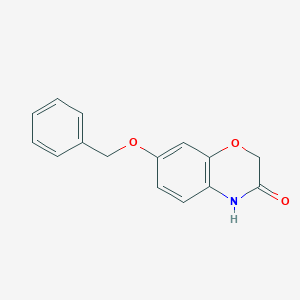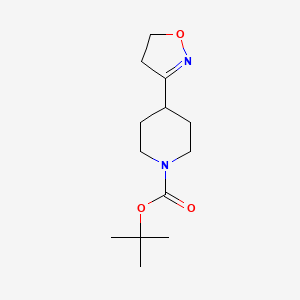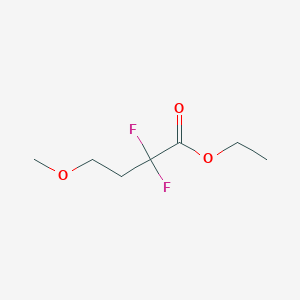![molecular formula C7H7N5O2 B15315648 Methyl4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate](/img/structure/B15315648.png)
Methyl4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate is a chemical compound with the molecular formula C7H7N5O2 and a molecular weight of 193.16 g/mol . This compound is part of the pyrazolo[1,5-a][1,3,5]triazine family, which is known for its diverse applications in various fields of science and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate typically involves the reaction of appropriate pyrazole and triazine derivatives under controlled conditions. One common method includes the condensation of 4-aminopyrazole with a triazine derivative in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a][1,3,5]triazine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects . The exact pathways and molecular targets may vary depending on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Methyl4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate can be compared with other similar compounds in the pyrazolo[1,5-a][1,3,5]triazine family:
Pyrazolo[1,5-a][1,3,5]triazine-7-carboxylate: Lacks the methyl and amino groups, resulting in different chemical properties and reactivity.
Methylpyrazolo[1,5-a][1,3,5]triazine-7-carboxylate: Lacks the amino group, affecting its biological activity.
4-Aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate: Lacks the methyl group, influencing its solubility and reactivity.
The presence of both the methyl and amino groups in this compound makes it unique and versatile for various applications .
Eigenschaften
Molekularformel |
C7H7N5O2 |
|---|---|
Molekulargewicht |
193.16 g/mol |
IUPAC-Name |
methyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-7-carboxylate |
InChI |
InChI=1S/C7H7N5O2/c1-14-6(13)4-2-5-9-3-10-7(8)12(5)11-4/h2-3H,1H3,(H2,8,9,10) |
InChI-Schlüssel |
AGAQNBYCQXLVCX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NN2C(=C1)N=CN=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


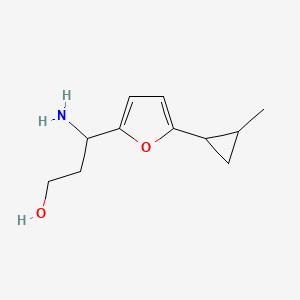
![8-Oxa-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B15315573.png)
![(3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine](/img/structure/B15315578.png)

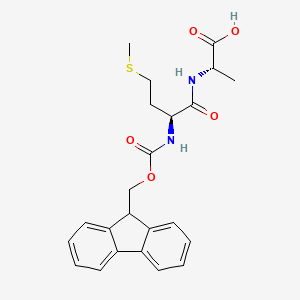

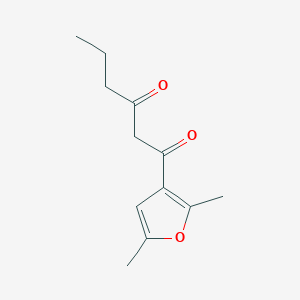
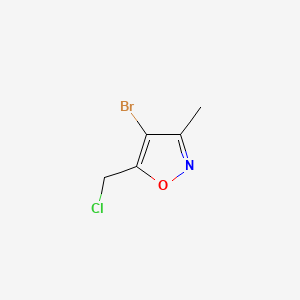
![(3S)-5-chloro-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B15315614.png)
